
L-Leucine-d3(methyl-d3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine-d3(methyl-d3) is a stable isotope-labeled compound, specifically a deuterated form of L-Leucine. It is chemically known as (2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid. This compound is used extensively in scientific research due to its unique properties, which include the presence of deuterium atoms that replace hydrogen atoms in the methyl group. This isotopic labeling allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-d3(methyl-d3) typically involves the incorporation of deuterium into the L-Leucine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of L-Leucine-d3(methyl-d3) follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient and high-yield deuterium incorporation. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine-d3(methyl-d3) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Leucine-d3(methyl-d3) can produce keto acids, while reduction can yield deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
L-Leucine-d3(methyl-d3) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and utilization of leucine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of leucine-containing drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.
Wirkmechanismus
The mechanism of action of L-Leucine-d3(methyl-d3) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Leucine. The presence of deuterium atoms, however, can alter the rate of certain biochemical reactions due to the kinetic isotope effect. This allows researchers to study the dynamics of metabolic processes and the role of leucine in protein synthesis and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine: The non-deuterated form of L-Leucine.
L-Isoleucine-d3: Another deuterated amino acid with similar applications.
L-Valine-d3: A deuterated form of L-Valine, used in similar research contexts.
Uniqueness
L-Leucine-d3(methyl-d3) is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic pathways. The incorporation of deuterium atoms allows for more precise measurements and analyses in various scientific fields, making it a valuable tool for researchers.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
134.19 g/mol |
IUPAC-Name |
2-amino-5,5,5-trideuterio-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3 |
InChI-Schlüssel |
ROHFNLRQFUQHCH-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C)CC(C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)
phosphinyl]acetate]](/img/structure/B14795661.png)
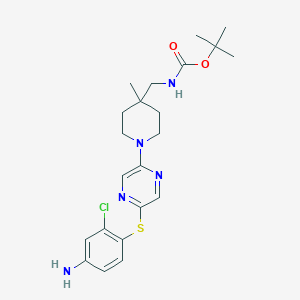
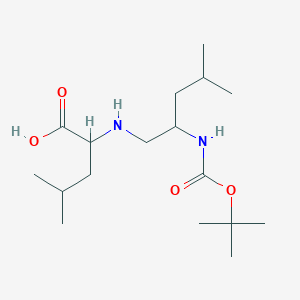
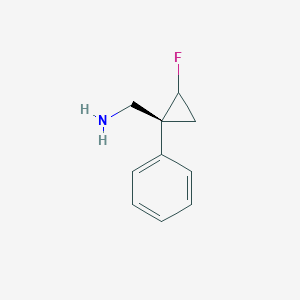
![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
![3-[4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl]-1H-pyridazin-6-one;hydrochloride](/img/structure/B14795705.png)

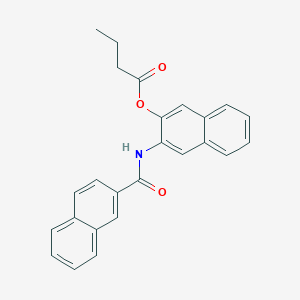
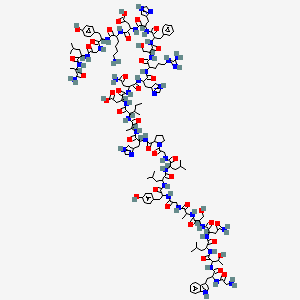
![(2E,5Z)-5-{[1-(2,4-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14795738.png)
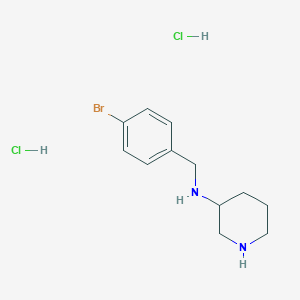
![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)
